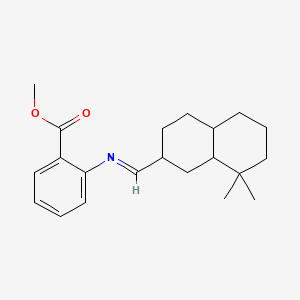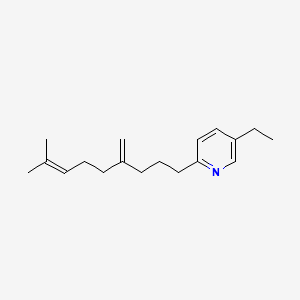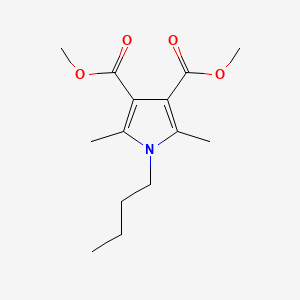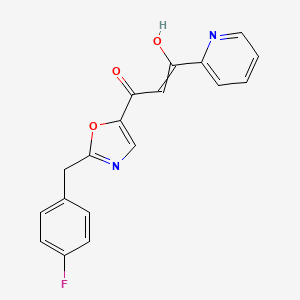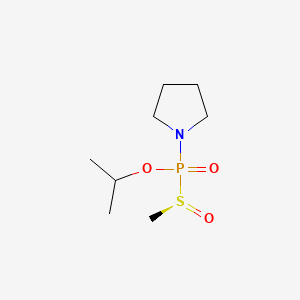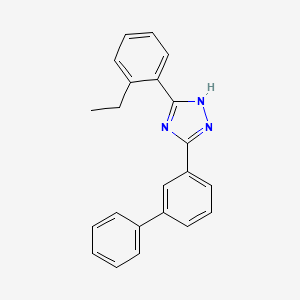
1H-1,2,4-Triazole, 3-(1,1'-biphenyl)-3-yl-5-(2-ethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- is a compound belonging to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- typically involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted triazoles.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The biphenyl and ethylphenyl groups contribute to the compound’s binding affinity and specificity, enhancing its biological effects.
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- can be compared with other similar compounds, such as:
3-(1,1’-Biphenyl)-4-yl-5-(2-ethylphenyl)-1H-1,2,4-triazole: This compound has a similar structure but different substitution patterns, leading to variations in its chemical and biological properties.
3-(1,1’-Biphenyl)-4-yl-5-(2-methylphenyl)-1H-1,2,4-triazole: The presence of a methyl group instead of an ethyl group can affect the compound’s reactivity and biological activity.
The uniqueness of 1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
85681-51-2 |
|---|---|
Formule moléculaire |
C22H19N3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
5-(2-ethylphenyl)-3-(3-phenylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C22H19N3/c1-2-16-9-6-7-14-20(16)22-23-21(24-25-22)19-13-8-12-18(15-19)17-10-4-3-5-11-17/h3-15H,2H2,1H3,(H,23,24,25) |
Clé InChI |
NSHDRONKHDPUMN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C2=NC(=NN2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


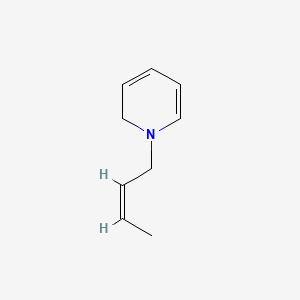
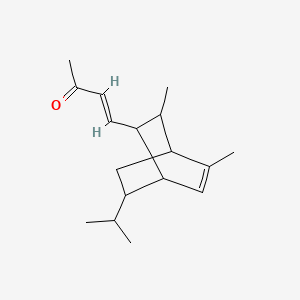
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)
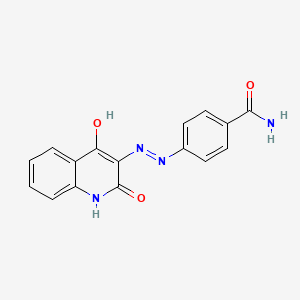
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)


